molecular formula C7H4F2INO2 B14854135 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid

2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid

Cat. No.: B14854135
M. Wt: 299.01 g/mol
InChI Key: PLHIHBQXDJZUIW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, iodine, and carboxylic acid groups. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid typically involves multiple steps, starting from commercially available pyridine derivatives. The iodination of the pyridine ring can be performed using iodine or iodine monochloride under suitable conditions . The carboxylic acid group is often introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Compounds with various functional groups replacing the iodine atom.

    Oxidation Products: Difluoromethyl alcohol and related derivatives.

    Reduction Products: Difluoromethyl anion and related derivatives.

    Coupling Products: Biaryl compounds and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the iodine atom provides a versatile site for further functionalization.

Properties

Molecular Formula

C7H4F2INO2

Molecular Weight

299.01 g/mol

IUPAC Name

6-(difluoromethyl)-5-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C7H4F2INO2/c8-6(9)5-4(10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13)

InChI Key

PLHIHBQXDJZUIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)C(F)F)C(=O)O

Origin of Product

United States

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